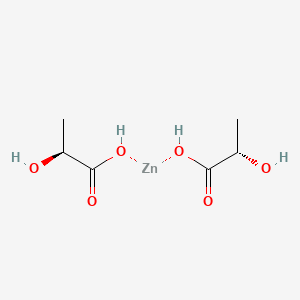
Zinc L-lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc L-lactate is a chemical compound formed by the combination of zinc and lactic acid. It is a salt with the chemical formula Zn(C₃H₅O₃)₂. This compound appears as a white to almost white fine powder and is highly soluble in water but insoluble in ethanol . This compound is commonly used in dental care products like toothpaste and mouthwash due to its ability to neutralize volatile sulfur compounds, which are responsible for bad breath . Additionally, it is used as a dietary ingredient and nutrient due to its antioxidant properties and ability to improve intestinal function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce this compound and water .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The bulk melt polymerization of lactide using zinc complexes, such as this compound, as catalysts is also employed in some industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc L-lactate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it may interact with other compounds.
Substitution: this compound can participate in substitution reactions, where the lactate group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while reduction may yield zinc metal and lactic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc L-lactate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of zinc L-lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . It also plays a role in maintaining redox balance and supporting mitochondrial function . Additionally, this compound can modulate the activity of various enzymes and transcription factors, influencing cellular metabolism and immune responses .
Vergleich Mit ähnlichen Verbindungen
- Zinc acetate
- Zinc gluconate
- Zinc sulfate
- Zinc chloride
- Zinc oxide
Eigenschaften
CAS-Nummer |
63179-81-7 |
|---|---|
Molekularformel |
C6H10O6Zn |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
zinc;2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
CANRESZKMUPMAE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |
Isomerische SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
Key on ui other cas no. |
63179-81-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















